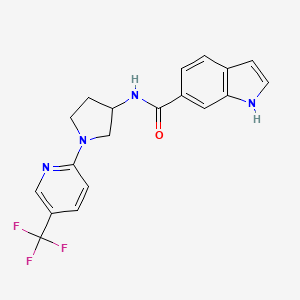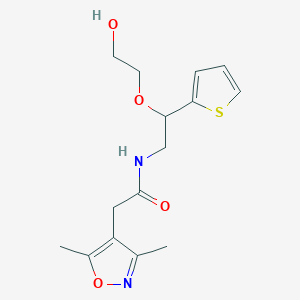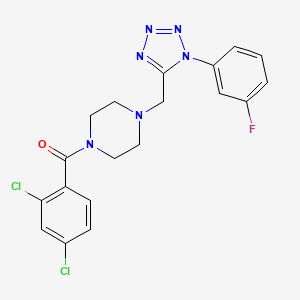![molecular formula C19H17ClF3N3O3S B2944134 3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole CAS No. 383146-74-5](/img/structure/B2944134.png)
3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also contains a trifluoromethyl group (-CF3), a chlorophenyl group (C6H4Cl), and a methylsulfonyl group (-SO2CH3) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the trifluoromethyl group could potentially undergo reactions like nucleophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the nature of its functional groups, and its stereochemistry .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has developed methodologies for synthesizing novel sulfur-containing 1,2,4-triazole derivatives, starting from 4-Chloro-phenol and Ethylbromoacetate. These compounds were characterized by elemental analysis, IR, 1H NMR, and mass spectral data, indicating a structured approach to creating potential pharmacological agents (Rao et al., 2014).
Pharmacological Potential
The synthesized triazole derivatives have shown antimicrobial activity against selected bacteria and fungi, suggesting their utility in developing new antimicrobial agents. Some derivatives exhibited moderate to strong activity, underscoring the compound's pharmacological potential. In silico studies have also indicated excellent drug-like characteristics for certain derivatives, emphasizing their relevance in drug discovery (Rao et al., 2014).
Corrosion Inhibition
Another significant application of triazole derivatives is in corrosion inhibition. A study on the efficiency of a new triazole derivative for corrosion inhibition of mild steel in acidic media found that the compound was a very good inhibitor. This showcases the compound's utility beyond pharmacological applications, providing insights into its versatility and potential in industrial applications (Lagrenée et al., 2002).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the orientation and interaction of tetrazole derivatives within the active site of cyclooxygenase-2 enzyme, comparing them with bioassay studies as COX-2 inhibitors. This research highlights the compound's relevance in understanding and potentially targeting inflammation pathways (Al-Hourani et al., 2015).
Antimicrobial Evaluation
Further exploration into fused heterocyclic triazolothiadiazole derivatives carrying the diphenylsulfone moiety has been conducted, with some compounds displaying promising antimicrobial activities. This highlights the continuous search for new antimicrobial agents using the base structure of triazole derivatives (Almajan et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3S/c1-2-26-17(11-29-16-5-3-4-14(10-16)19(21,22)23)24-25-18(26)30(27,28)12-13-6-8-15(20)9-7-13/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTPNPKUFRKMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2944057.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2944064.png)

![2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile](/img/structure/B2944066.png)




![N-(benzo[d]thiazol-2-yl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2944073.png)
